Imidaclothiz

Description

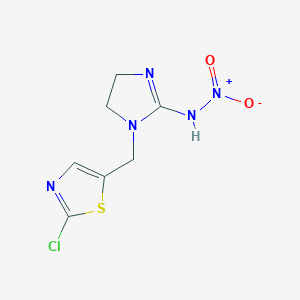

Structure

3D Structure

Properties

IUPAC Name |

N-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN5O2S/c8-6-10-3-5(16-6)4-12-2-1-9-7(12)11-13(14)15/h3H,1-2,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRSHPAYDYCHSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)N[N+](=O)[O-])CC2=CN=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057926 | |

| Record name | Imidaclothiz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105843-36-5 | |

| Record name | Imidaclothiz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105843365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidaclothiz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMIDACLOTHIZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E070T0J4TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Imidacloprid on Insect Nicotinic Acetylcholine Receptors

A Note on Terminology: Extensive literature searches for "imidaclothiz" yielded limited specific results. It is presumed that this term may be a lesser-known synonym, a related compound, or a typographical error for imidacloprid . Imidacloprid is the most extensively studied neonicotinoid insecticide and a close structural analogue. Therefore, this guide will focus on the wealth of data available for imidacloprid to provide a comprehensive understanding of the mechanism of action of this class of insecticides on insect nicotinic acetylcholine receptors (nAChRs).

Core Mechanism of Action

Imidacloprid, a prominent member of the neonicotinoid class of insecticides, exerts its insecticidal effects by targeting the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1][2][3] These receptors are ligand-gated ion channels that play a crucial role in fast synaptic transmission.[4][5]

The primary mechanism of action of imidacloprid is as an agonist of insect nAChRs. It mimics the action of the natural neurotransmitter, acetylcholine (ACh), binding to the receptor and causing the ion channel to open. This leads to an influx of cations, primarily sodium and calcium, resulting in the depolarization of the postsynaptic membrane and the generation of a nerve impulse.

However, unlike ACh, which is rapidly broken down by the enzyme acetylcholinesterase to terminate the signal, imidacloprid is not readily metabolized at the synapse. This leads to a persistent and excessive stimulation of the nAChRs, causing a state of hyperexcitation in the insect's nervous system. The continuous firing of neurons ultimately leads to paralysis and death of the insect.

The selective toxicity of imidacloprid towards insects over vertebrates is attributed to its higher binding affinity for insect nAChRs compared to their mammalian counterparts.

Quantitative Data on Imidacloprid-nAChR Interactions

The interaction of imidacloprid with insect nAChRs has been quantified in numerous studies, primarily through radioligand binding assays and electrophysiological recordings. The key parameters used to describe these interactions are:

-

Binding Affinity (Ki): Represents the concentration of a ligand that will bind to half of the receptor sites at equilibrium in a competition binding assay. A lower Ki value indicates a higher binding affinity.

-

Half Maximal Effective Concentration (EC50): The concentration of an agonist that provokes a response halfway between the baseline and maximum response in a dose-response curve.

-

Half Maximal Inhibitory Concentration (IC50): The concentration of an antagonist that inhibits a response by 50%.

The following tables summarize some of the reported quantitative data for imidacloprid's interaction with various insect nAChRs.

Table 1: Binding Affinity (Ki) of Imidacloprid for Insect nAChRs

| Insect Species | Receptor Preparation | Radioligand | Ki (nM) | Reference |

| Nilaparvata lugens (brown planthopper) | Whole-body membrane | [³H]imidacloprid | < 0.01 and 1.5 (two sites) | |

| Drosophila melanogaster | Stably expressed Dα3/rat β2 nAChR | [³H]epibatidine | High affinity (not specified) | |

| Various Hemiptera | Native nAChRs | [³H]imidacloprid | Low nM range |

Table 2: Potency (EC50/IC50) of Imidacloprid on Insect nAChRs

| Insect Species | Neuron/Cell Type | Method | Parameter | Value | Reference |

| Drosophila melanogaster | Cultured CNS neurons | Whole-cell patch-clamp | EC50 | Low efficacy agonist (10-14% of ACh max current) | |

| Periplaneta americana (American cockroach) | Thoracic ganglia neurons | Single electrode voltage-clamp | EC50 | Weak partial agonist (20-25% of ACh max current) | |

| Nilaparvata lugens (Y151M mutant) | Xenopus oocytes expressing Nlα1(Y151M)/rat β2 | Two-electrode voltage-clamp | pIC50 | 5.14 ± 0.06 (antagonist action) | |

| General Insect nAChRs | - | - | EC50 | 0.86–1 μM |

Signaling Pathway of Insect nAChRs

The activation of insect nAChRs by an agonist like acetylcholine or imidacloprid initiates a rapid signaling cascade that leads to neuronal excitation.

Experimental Protocols

The study of imidacloprid's effects on insect nAChRs relies on several key experimental techniques.

Radioligand Binding Assay

This technique is used to determine the binding affinity of a ligand (like imidacloprid) to its receptor.

Experimental Workflow:

Detailed Protocol:

-

Membrane Preparation:

-

Homogenize insect tissue (e.g., heads) or cells expressing the target nAChR in an ice-cold buffer.

-

Centrifuge the homogenate at a low speed to remove cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes containing the nAChRs.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, set up triplicate reactions for total binding, non-specific binding, and competition binding.

-

Total Binding: Add the membrane preparation and a fixed concentration of the radioligand (e.g., [³H]imidacloprid).

-

Non-specific Binding: Add the membrane preparation, the radioligand, and a high concentration of an unlabeled competing ligand to saturate the specific binding sites.

-

Competition Binding: Add the membrane preparation, the radioligand, and varying concentrations of the unlabeled test compound (imidacloprid).

-

Incubate the reactions at a specific temperature for a duration sufficient to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to study the function of ion channels, like nAChRs, expressed in the membrane of Xenopus oocytes.

Experimental Workflow:

Detailed Protocol:

-

Oocyte Preparation and Injection:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Inject the oocytes with a solution containing the cRNA (complementary RNA) encoding the specific insect nAChR subunits of interest.

-

Incubate the injected oocytes for 2-7 days to allow for the expression of functional receptors on the cell membrane.

-

-

TEVC Recording:

-

Place an oocyte in a recording chamber continuously perfused with a saline solution.

-

Impale the oocyte with two glass microelectrodes filled with a conducting solution (e.g., 3M KCl). One electrode measures the membrane potential, and the other injects current.

-

Use a voltage-clamp amplifier to hold the oocyte's membrane potential at a fixed level (e.g., -80 mV).

-

-

Agonist Application and Data Acquisition:

-

Apply different concentrations of imidacloprid to the oocyte by switching the perfusion solution.

-

Record the inward current generated by the opening of the nAChR channels in response to imidacloprid application.

-

Wash the oocyte with the control saline solution between applications to allow the receptors to recover.

-

-

Data Analysis:

-

Measure the peak amplitude of the current at each agonist concentration.

-

Plot the current amplitude against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Patch-Clamp Recording from Insect Neurons

This technique allows for the direct measurement of ion channel activity in native insect neurons, providing a more physiologically relevant context for studying the effects of insecticides.

Detailed Protocol:

-

Neuron Dissociation and Culture:

-

Dissect the desired neural tissue (e.g., thoracic ganglia, brain) from the insect.

-

Treat the tissue with enzymes to dissociate the neurons.

-

Plate the dissociated neurons on a suitable substrate and maintain them in a culture medium.

-

-

Patch-Clamp Recording:

-

Place the culture dish on the stage of an inverted microscope.

-

Use a micromanipulator to position a fire-polished glass micropipette (the patch pipette) filled with an internal solution onto the surface of a single neuron.

-

Apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

-

Rupture the patch of membrane under the pipette tip to achieve the "whole-cell" configuration, allowing for control of the membrane potential and recording of the total current flowing across the cell membrane.

-

-

Drug Application and Data Acquisition:

-

Apply imidacloprid to the recorded neuron using a perfusion system.

-

Record the currents elicited by imidacloprid at a fixed holding potential (voltage-clamp mode) or the changes in membrane potential (current-clamp mode).

-

-

Data Analysis:

-

Analyze the recorded currents to determine the characteristics of the imidacloprid-induced response, such as its amplitude, kinetics, and pharmacology.

-

Construct dose-response curves to determine the EC50 or IC50 of imidacloprid on native nAChRs.

-

References

- 1. Nicotinic acetylcholine receptor (nAChR) mediated dopamine release in larval Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure and diversity of insect nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imidacloprid acts as an antagonist on insect nicotinic acetylcholine receptor containing the Y151M mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

environmental fate and degradation pathways of Imidaclothiz in soil and water

An In-depth Examination of the Environmental Persistence, Mobility, and Transformation Pathways of the Neonicotinoid Insecticide Imidaclothiz in Soil and Aquatic Systems.

Introduction

This compound is a neonicotinoid insecticide utilized for the control of a broad spectrum of sucking and chewing insects in various agricultural settings. As with any agrochemical, understanding its environmental fate and degradation is paramount for assessing its ecological impact and ensuring its safe and sustainable use. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental behavior of this compound, with a specific focus on its degradation pathways in soil and water. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and environmental risk assessment.

Environmental Fate of this compound

The environmental fate of a pesticide is governed by a combination of its physicochemical properties and its interactions with the surrounding environment. Key processes influencing the fate of this compound include its persistence in soil and water, its potential for mobility, and its transformation into various degradation products.

Persistence and Degradation Kinetics

This compound is characterized by its relative stability in both soil and water under natural conditions.[1][2] However, its degradation is influenced by several factors, including temperature, pH, and microbial activity.

In Soil:

Microbial activity plays a crucial role in the degradation of this compound in soil.[3][4] Studies have shown a significant difference in the degradation rate between sterilized and unsterilized soils. In unsterilized soil, approximately 25.1% of this compound was found to degrade over a 25-day period, whereas only 9.0% degraded in sterilized soil under the same conditions, highlighting the contribution of microorganisms to its breakdown.[3] The half-life of this compound in soil has been reported to range from 53 to 133 days.

In Water:

In aquatic environments, the degradation of this compound is primarily driven by biodegradation and photolysis. The hydrolysis of this compound appears to be less significant and is not substantially affected by temperature, pH, or the presence of metal ions. In non-sterilized lake water, the half-life of this compound was observed to be in the range of 72 to 187 days, with biodegradation identified as the principal degradation process. In dark aquatic conditions, the half-life has been reported to be between 23 and 41 days. Lighting is a key factor influencing its degradation in water, with photolysis playing a significant role.

Table 1: Summary of this compound Degradation Half-Life (DT₅₀)

| Matrix | Condition | Half-life (days) | Primary Degradation Process |

| Soil | Unsterilized | 53 - 133 | Microbial Degradation |

| Water | Non-sterilized, Lake Water | 72 - 187 | Biodegradation |

| Water | Dark Conditions | 23 - 41 | Not specified |

Sorption and Mobility in Soil

Degradation Pathways of this compound

This compound undergoes degradation in the environment through three primary pathways: hydrolysis, photolysis, and microbial degradation. These processes lead to the formation of various transformation products, some of which may have their own toxicological profiles.

Hydrolysis

The hydrolysis of this compound in aqueous environments is a relatively slow process and is not significantly influenced by environmental factors such as pH and temperature. This suggests that direct cleavage of the molecule by water is not a major degradation route under typical environmental conditions.

Photolysis

Photolysis, or degradation by sunlight, is a key pathway for the breakdown of this compound in aquatic environments. The process is primarily driven by the interaction of the molecule with reactive oxygen species such as singlet oxygen (¹O₂) and hydroxyl radicals (·OH), which are generated in the presence of light. Density functional theory (DFT) calculations have indicated that the electron-donating group (-NH-) on the oxadiazole ring of the this compound molecule is a likely site for oxidation reactions.

Microbial Degradation

Microorganisms in soil and water are instrumental in the degradation of this compound. The degradation in unsterilized soil is significantly faster than in sterilized soil, confirming the role of microbial metabolism. The identified microbial degradation products of this compound include olefin, nitroso, and guanidine metabolites.

Key Degradation Products

Several degradation products of this compound have been identified in laboratory studies, including metabolites designated as M216, M217, and M198. The formation of these metabolites involves reactions such as the cleavage of the imidazolidine ring and modifications to the nitroguanidine group. Notably, the oxidized metabolite M217 has been reported to exhibit higher toxicity to aquatic organisms than the parent this compound compound.

Degradation Pathways and Experimental Workflow Diagrams

To visually represent the complex processes involved in the environmental fate of this compound, the following diagrams have been generated using the DOT language.

Experimental Protocols

The following sections outline the general methodologies employed in the study of this compound degradation in soil and water, based on the reviewed literature.

Soil Degradation Study

-

Soil Sample Preparation: Different types of soil (e.g., black soil, red soil, fluvo-aquic soil) are collected, air-dried, and sieved. For studies investigating the role of microbes, a portion of the soil may be sterilized (e.g., by autoclaving).

-

Fortification: The soil samples are fortified with a known concentration of this compound, typically dissolved in a suitable solvent.

-

Incubation: The treated soil samples are incubated under controlled conditions of temperature (e.g., 25°C) and moisture, usually in the dark to exclude photolytic degradation.

-

Sampling: Sub-samples of the soil are collected at various time intervals throughout the incubation period.

-

Extraction: this compound and its degradation products are extracted from the soil samples using an appropriate solvent mixture, such as acetonitrile and water.

-

Analysis: The extracts are analyzed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or, for more detailed metabolite identification, Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS).

Water Degradation Study (Hydrolysis and Photolysis)

-

Solution Preparation: Solutions of this compound are prepared in various aqueous media, such as buffer solutions of different pH (e.g., 4, 7, 9) and purified water. For studies in natural water, samples are collected from relevant sources (e.g., lakes).

-

Incubation:

-

Hydrolysis: The solutions are incubated in the dark at a constant temperature (e.g., 25°C) to assess hydrolytic degradation.

-

Photolysis: The solutions are exposed to a light source that simulates sunlight (e.g., a xenon lamp) under controlled temperature conditions to evaluate photodegradation.

-

-

Sampling: Aliquots of the solutions are collected at predetermined time points.

-

Sample Preparation: For complex matrices like lake water, a solid-phase extraction (SPE) step may be employed to clean up and concentrate the analytes.

-

Analysis: The concentrations of this compound and its degradation products are determined using HPLC or UPLC-MS/MS.

Conclusion

The environmental fate of this compound is characterized by its moderate persistence in soil and water, with microbial degradation and photolysis being the primary routes of transformation. While hydrolysis is a minor pathway, the formation of various degradation products, some of which may be more toxic than the parent compound, underscores the importance of a thorough understanding of its complete degradation profile. Further research is warranted to determine the specific soil sorption coefficients (Kd and Koc) of this compound to better predict its mobility and potential for leaching. Detailed characterization of the chemical structures and toxicities of all major degradation products is also crucial for a comprehensive environmental risk assessment. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals working to ensure the environmentally sound use of this insecticide.

References

An In-depth Technical Guide on the Core Mode of Action of Imidacloprid on Piercing-Sucking Insects

Disclaimer: The term "Imidaclothiz" did not yield specific results in scientific literature. This document assumes the query refers to Imidacloprid , a widely studied and structurally related neonicotinoid insecticide with a well-documented mode of action against piercing-sucking insects.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Imidacloprid is a systemic chloronicotinyl insecticide renowned for its efficacy against a wide range of piercing-sucking insects, including aphids, whiteflies, and planthoppers.[1] Its mode of action is centered on the disruption of neurotransmission within the insect's central nervous system (CNS). Imidacloprid functions as a potent agonist of the postsynaptic nicotinic acetylcholine receptors (nAChRs).[2] By binding to these receptors, it mimics the action of the neurotransmitter acetylcholine (ACh). However, unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase (AChE), Imidacloprid is not easily broken down, leading to a persistent and irreversible activation of the nAChRs.[3] This sustained stimulation results in an initial phase of nerve hyperexcitation, followed by the complete failure of the neuron to propagate signals, leading to paralysis and eventual death of the insect.[3] The high selectivity of Imidacloprid for insect nAChRs over their mammalian counterparts underpins its favorable toxicological profile for non-target species.[4]

Core Mechanism of Action: Targeting the Nicotinic Acetylcholine Receptor

The primary target site of Imidacloprid is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for fast synaptic transmission in the insect CNS.

-

Binding and Agonism: Imidacloprid binds to the ACh binding site on the nAChR protein complex. This binding event mimics the effect of acetylcholine, causing the ion channel to open.

-

Ion Influx and Depolarization: The opening of the channel allows an influx of sodium and calcium ions, leading to the depolarization of the postsynaptic membrane and the generation of an action potential.

-

Persistent Activation: Imidacloprid's key feature is its resistance to degradation by AChE. This leads to a continuous and uncontrolled stimulation of the nAChRs.

-

Neuronal Failure: The constant depolarization eventually leads to a state where the neuron can no longer repolarize, blocking any further signal transmission. This blockage results in the characteristic symptoms of neonicotinoid poisoning: tremors and uncoordinated movement, followed by paralysis and death.

The selective toxicity of Imidacloprid arises from its significantly higher binding affinity for insect nAChRs compared to vertebrate nAChRs. Structural differences in the receptor binding sites between insects and vertebrates are responsible for this selectivity.

Figure 1: Signaling pathway of Imidacloprid at the insect synapse.

Quantitative Data Presentation

The efficacy and binding characteristics of Imidacloprid have been quantified through various studies. The following tables summarize key quantitative data for its toxicity against target pests and its affinity for the nAChR.

Table 1: Toxicity of Imidacloprid to Piercing-Sucking Insects

| Species | Biotype/Strain | Metric | Value | Unit | Reference |

|---|---|---|---|---|---|

| Aphis glycines (Soybean Aphid) | - | LC₃₀ | 3.114 | mg a.i./L | |

| Aphis glycines (Soybean Aphid) | - | LC₅₀ | 4.440 | mg a.i./L | |

| Bemisia tabaci (Whitefly) | B biotype (2014) | LC₅₀ | >1000 | mg/L |

| Bemisia tabaci (Whitefly) | Q biotype (2014) | LC₅₀ | ~200-400 | mg/L | |

Table 2: Binding Affinity of Imidacloprid to Insect Nicotinic Acetylcholine Receptors (nAChRs)

| Insect Species | Receptor Source | Ligand | Metric | Value | Unit | Reference |

|---|---|---|---|---|---|---|

| Myzus persicae (Green Peach Aphid) | Head Membranes | [³H]Imidacloprid | IC₅₀ | 0.37 - 4.6 | nM | |

| Aphis craccivora (Cowpea Aphid) | Membranes | [³H]Imidacloprid | K_d_ (Site 1) | ~1 | nM | |

| Aphis craccivora (Cowpea Aphid) | Membranes | [³H]Imidacloprid | K_d_ (Site 2) | ~10 | nM | |

| Myzus persicae (Green Peach Aphid) | Membranes | [³H]Imidacloprid | K_d_ (Site 1) | ~1 | nM | |

| Myzus persicae (Green Peach Aphid) | Membranes | [³H]Imidacloprid | K_d_ (Site 2) | ~10 | nM | |

| Nilaparvata lugens (Brown Planthopper) | Susceptible Strain | [³H]Imidacloprid | B_max_ | 16.7 ± 1.0 | fmol/mg protein | |

| Nilaparvata lugens (Brown Planthopper) | Resistant Strain | [³H]Imidacloprid | B_max_ | 0.34 ± 0.21 | fmol/mg protein | |

| Nilaparvata lugens (Brown Planthopper) | Susceptible Strain | [³H]Imidacloprid | K_d_ (Site 1) | < 0.01 | nM | |

| Nilaparvata lugens (Brown Planthopper) | Susceptible Strain | [³H]Imidacloprid | K_d_ (Site 2) | 1.5 | nM |

| Nilaparvata lugens (Brown Planthopper) | Y151M Mutant nAChR | Imidacloprid | pIC₅₀ | 5.14 ± 0.06 | - | |

Experimental Protocols

The characterization of Imidacloprid's mode of action relies on two primary experimental techniques: radioligand binding assays to determine its affinity for the nAChR, and electrophysiology to measure its functional effect on neuron activity.

This protocol provides a generalized workflow for assessing the binding affinity of Imidacloprid to insect nAChRs using a competition assay with radiolabeled [³H]Imidacloprid.

-

Membrane Preparation:

-

Homogenize insect tissues (e.g., heads of fruit flies or whole bodies of aphids) in ice-cold buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.

-

Pellet the crude membrane fraction from the supernatant by high-speed centrifugation (e.g., 100,000 x g).

-

Wash the pellet by resuspension and re-centrifugation.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using the Bradford assay).

-

-

Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of [³H]Imidacloprid (e.g., 3 nM), and varying concentrations of unlabeled Imidacloprid (or other competing ligands).

-

To determine non-specific binding, include control wells with a high concentration of a non-radiolabeled ligand (e.g., nicotine or unlabeled Imidacloprid).

-

Incubate the mixture for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 4°C or 25°C) to reach equilibrium.

-

-

Separation and Scintillation Counting:

-

Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold buffer to remove any remaining unbound radioligand.

-

Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Analyze the resulting competition curve using non-linear regression to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific [³H]Imidacloprid binding).

-

If the K_d_ of the radioligand is known, the K_i_ (inhibition constant) for the competitor can be calculated using the Cheng-Prusoff equation.

-

Figure 2: Experimental workflow for a radioligand binding assay.

This protocol describes a generalized method for recording ionic currents from isolated insect neurons in response to Imidacloprid application, allowing for the functional characterization of its effect on nAChRs.

-

Neuron Preparation:

-

Dissect the desired neural tissue (e.g., central ganglion) from the target insect.

-

Dissociate the neurons enzymatically (e.g., using trypsin or collagenase/dispase) and mechanically triturate to obtain a single-cell suspension.

-

Plate the isolated neurons onto a suitable substrate (e.g., a glass coverslip) in a recording chamber and allow them to adhere.

-

-

Recording Setup:

-

Mount the recording chamber on the stage of an inverted microscope equipped with micromanipulators.

-

Continuously perfuse the chamber with an external physiological saline solution (extracellular solution).

-

Pull a glass micropipette (electrode) using a pipette puller to achieve a tip resistance of 3-7 MΩ.

-

Fill the micropipette with an internal solution designed to mimic the intracellular ionic environment.

-

-

Establishing Whole-Cell Configuration:

-

Using the micromanipulator, carefully approach a target neuron with the glass electrode.

-

Apply slight positive pressure to the pipette to keep the tip clean.

-

Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance "giga-seal" (resistance > 1 GΩ) between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and physical continuity between the pipette interior and the cell cytoplasm (whole-cell mode).

-

-

Voltage-Clamp Recording:

-

Switch the amplifier to voltage-clamp mode. Set the holding potential of the neuron to a specific value (e.g., -50 mV or -70 mV) to inactivate most voltage-gated channels and isolate the ligand-gated response.

-

Apply the agonist (e.g., acetylcholine or Imidacloprid) to the neuron using a perfusion system.

-

Record the resulting inward currents, which reflect the flow of ions through the activated nAChRs.

-

Perform dose-response experiments by applying a range of Imidacloprid concentrations to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).

-

Figure 3: Experimental workflow for whole-cell voltage-clamp electrophysiology.

Conclusion

Imidacloprid's mode of action as a potent and persistent agonist of insect nicotinic acetylcholine receptors provides a clear rationale for its high efficacy against piercing-sucking insects. Its selective affinity for the insect versus vertebrate receptor isoforms is a cornerstone of its utility in integrated pest management programs. The quantitative data from toxicity and binding assays, combined with functional analysis from electrophysiological studies, offer a comprehensive understanding of its molecular interactions. This detailed knowledge is critical for managing insecticide resistance, which can arise from target-site mutations that reduce binding affinity, and for guiding the development of future insecticides with improved efficacy and safety profiles.

References

- 1. extapps.dec.ny.gov [extapps.dec.ny.gov]

- 2. Toxicity, Sublethal and Low Dose Effects of Imidacloprid and Deltamethrin on the Aphidophagous Predator Ceratomegilla undecimnotata (Coleoptera: Coccinellidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidacloprid General Fact Sheet [npic.orst.edu]

- 4. Neonicotinoids: insecticides acting on insect nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Imidaclothiz on Non-Target Organisms: An In-depth Technical Guide

Introduction

Imidaclothiz is a neonicotinoid insecticide, a class of neuro-active insecticides chemically similar to nicotine. It is utilized for the control of a range of sucking and biting insect pests. As a systemic pesticide, it is taken up by the plant and transported to all its tissues, making it effective against pests that feed on the plant. However, the widespread use of neonicotinoids has raised concerns about their potential adverse effects on non-target organisms, which play crucial roles in maintaining ecosystem health and biodiversity. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the toxicological profile of this compound on various non-target organisms, including bees, aquatic organisms, birds, and soil dwellers. The information is intended for researchers, scientists, and drug development professionals involved in environmental risk assessment and the development of safer alternatives.

Acute and Chronic Toxicity of this compound

The toxicity of this compound to non-target organisms varies depending on the species, exposure route, and duration of exposure. The following tables summarize the available quantitative data on the acute and chronic toxicity of this compound. It is important to note that specific toxicity data for this compound is still limited in the publicly available scientific literature. Therefore, where direct data for this compound is unavailable, data for the closely related and well-studied neonicotinoid, Imidacloprid, as well as other relevant neonicotinoids like Clothianidin and Thiamethoxam, are provided for comparative purposes and to indicate potential areas of concern.

Table 1: Acute Toxicity of this compound and Other Neonicotinoids to Non-Target Organisms

| Organism Group | Species | Chemical | Endpoint | Value | Exposure Duration | Reference |

| Bees | Apis mellifera (Honey Bee) | This compound | LD50 (Oral) | High Toxicity | - | [1][2] |

| Apis mellifera (Honey Bee) | Imidacloprid | LD50 (Oral) | 3.7 - 81 ng/bee | 48-72 hours | [3] | |

| Apis mellifera (Honey Bee) | Clothianidin | LD50 (Oral) | ~22 ng/bee | 48 hours | [4] | |

| Apis mellifera (Honey Bee) | Thiamethoxam | LD50 (Oral) | ~24 ng/bee | 48 hours | [5] | |

| Aquatic Invertebrates | Daphnia magna (Water Flea) | This compound | LC50 | Low Toxicity | 48 hours | |

| Daphnia magna (Water Flea) | Imidacloprid | LC50 | 85 mg/L | 48 hours | ||

| Daphnia magna (Water Flea) | Clothianidin | LC50 | >100 mg/L | 48 hours | ||

| Daphnia magna (Water Flea) | Thiamethoxam | LC50 | >100 mg/L | 48 hours | ||

| Fish | Danio rerio (Zebrafish) | This compound | LC50 | Low Toxicity | 96 hours | |

| Oncorhynchus mykiss (Rainbow Trout) | Imidacloprid | LC50 | 211 mg/L | 96 hours | ||

| Oncorhynchus mykiss (Rainbow Trout) | Clothianidin | LC50 | >100 mg/L | 96 hours | ||

| Oncorhynchus mykiss (Rainbow Trout) | Thiamethoxam | LC50 | >100 mg/L | 96 hours | ||

| Birds | Colinus virginianus (Bobwhite Quail) | Imidacloprid | LD50 (Oral) | 152 mg/kg bw | - | |

| Anas platyrhynchos (Mallard Duck) | Imidacloprid | LD50 (Oral) | >2000 mg/kg bw | - | ||

| Colinus virginianus (Bobwhite Quail) | Clothianidin | LD50 (Oral) | 70.8 mg/kg bw | - | ||

| Zenaida auriculata (Eared Dove) | Thiamethoxam | LD50 (Oral) | 4366 mg a.i./kg b.w. | - | ||

| Soil Organisms | Eisenia fetida (Earthworm) | Imidacloprid | LC50 | 3.1 - 10.7 mg/kg soil | 14 days | |

| Eisenia fetida (Earthworm) | Clothianidin | LC50 | 1.6 mg/kg soil | 14 days | ||

| Eisenia fetida (Earthworm) | Thiamethoxam | LC50 | 7.2 mg/kg soil | 14 days |

Table 2: Chronic Toxicity of this compound and Other Neonicotinoids to Non-Target Organisms

| Organism Group | Species | Chemical | Endpoint | Value | Exposure Duration | Reference |

| Aquatic Invertebrates | Daphnia magna (Water Flea) | This compound | Chronic Toxicity | Noteworthy | - | |

| Daphnia magna (Water Flea) | Imidacloprid | NOEC (Reproduction) | 0.22 mg/L | 21 days | ||

| Daphnia magna (Water Flea) | Clothianidin | NOEC (Reproduction) | 0.04 mg/L | 21 days | ||

| Daphnia magna (Water Flea) | Thiamethoxam | NOEC (Reproduction) | 2.0 mg/L | 21 days | ||

| Fish | Pimephales promelas (Fathead Minnow) | Imidacloprid | NOEC (Growth) | 1.8 mg/L | 28 days | |

| Pimephales promelas (Fathead Minnow) | Clothianidin | NOEC (Growth) | 20 mg/L | 28 days | ||

| Pimephales promelas (Fathead Minnow) | Thiamethoxam | NOEC (Growth) | >20 mg/L | 28 days | ||

| Soil Organisms | Eisenia fetida (Earthworm) | Imidacloprid | NOEC (Reproduction) | 0.5 - 1.0 mg/kg soil | 56 days | |

| Eisenia fetida (Earthworm) | Clothianidin | NOEC (Reproduction) | 0.2 mg/kg soil | 56 days | ||

| Eisenia fetida (Earthworm) | Thiamethoxam | NOEC (Reproduction) | 0.5 mg/kg soil | 56 days |

A significant finding is that some degradation products of this compound exhibit higher toxicity to aquatic organisms than the parent compound. For instance, the oxidized metabolite M217 has been identified as being more toxic. Another degradation product, M149, showed significantly higher acute and chronic toxicity to Daphnia magna, fish, and green algae compared to this compound. This underscores the importance of considering the environmental fate and metabolism of this compound in comprehensive risk assessments.

Experimental Protocols

The toxicological data presented in this guide are derived from studies that generally follow internationally recognized testing guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the reliability and comparability of data across different studies and chemicals. Below are detailed descriptions of the methodologies for key experiments cited.

Honey Bee Acute Oral Toxicity Test (based on OECD Guideline 213)

This test is designed to determine the median lethal dose (LD50) of a substance when administered orally to adult worker honey bees (Apis mellifera).

-

Test Organisms: Young, healthy adult worker honey bees from a queen-right colony, free of disease.

-

Test Substance Preparation: The test substance is dissolved or suspended in a 50% (w/v) sucrose solution. A series of at least five geometrically spaced concentrations is prepared.

-

Exposure: Bees are starved for 2-4 hours before the test. Individual bees or groups of bees are then fed a known volume of the treated sucrose solution. A control group receives only the sucrose solution.

-

Observation Period: Mortality and any sublethal effects (e.g., behavioral changes) are recorded at 4, 24, 48, and, if necessary, 72 and 96 hours after exposure.

-

Endpoint: The LD50, the dose that is lethal to 50% of the test bees, is calculated for each observation time. The No-Observed-Effect Dose (NOED) may also be determined.

Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.

-

Test Organisms: Young daphnids (<24 hours old) from a healthy laboratory culture.

-

Test Substance Preparation: The test substance is dissolved or dispersed in a suitable aqueous medium to prepare a series of at least five concentrations.

-

Exposure: Groups of daphnids are exposed to the different test concentrations in glass vessels under controlled temperature (20 ± 2°C) and light conditions (16h light: 8h dark photoperiod) for 48 hours. A control group is maintained in the medium without the test substance.

-

Observation: The number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation of the test vessel) is recorded at 24 and 48 hours.

-

Endpoint: The median effective concentration (EC50), the concentration that causes immobilization in 50% of the daphnids, is calculated for the 48-hour exposure period. The No-Observed-Effect Concentration (NOEC) can also be determined.

Fish Acute Toxicity Test (based on OECD Guideline 203)

This test evaluates the acute lethal toxicity of a substance to fish.

-

Test Organisms: A variety of fish species can be used, with zebrafish (Danio rerio) and rainbow trout (Oncorhynchus mykiss) being common choices.

-

Test Substance Preparation: A geometric series of at least five concentrations of the test substance is prepared in water.

-

Exposure: Fish are exposed to the test concentrations for 96 hours in a static, semi-static, or flow-through system. Water quality parameters such as temperature, pH, and dissolved oxygen are monitored.

-

Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The median lethal concentration (LC50), the concentration that is lethal to 50% of the test fish, is calculated for the 96-hour exposure period.

Earthworm Acute Toxicity Test (based on OECD Guideline 207)

This protocol determines the acute toxicity of substances to earthworms (Eisenia fetida).

-

Test System: The test is conducted in an artificial soil medium with controlled temperature (20 ± 2°C) and lighting.

-

Test Substance Application: The test substance is either mixed into the soil or applied to the soil surface. At least five concentrations are tested.

-

Exposure: Adult earthworms are introduced into the treated soil and exposed for 14 days.

-

Observation: Mortality is assessed at 7 and 14 days. Sublethal effects, such as changes in body weight and behavior, are also recorded.

-

Endpoint: The LC50, the concentration that is lethal to 50% of the earthworms, is determined at 14 days.

Earthworm Reproduction Test (based on OECD Guideline 222)

This chronic toxicity test evaluates the effects of a substance on the reproduction of earthworms.

-

Test System: Similar to the acute test, this is performed in artificial soil under controlled conditions.

-

Exposure: Adult earthworms are exposed to a range of concentrations of the test substance for 28 days.

-

Observation: After the 28-day exposure period, the adult worms are removed, and their mortality and weight changes are assessed. The soil is then incubated for another 28 days.

-

Endpoint: The number of juvenile earthworms produced in each concentration is counted. The EC50 for reproduction (the concentration causing a 50% reduction in the number of offspring) and the NOEC are determined.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided using the Graphviz DOT language.

The available data, although limited for this compound itself, suggests a toxicological profile consistent with other neonicotinoid insecticides. There is evidence of high toxicity to bees, a primary concern for pollinator health. While acute toxicity to some tested aquatic organisms and birds appears to be lower for the parent compound, the increased toxicity of its degradation products raises significant environmental concerns. Furthermore, the persistence of this compound in soil indicates the potential for long-term exposure to soil-dwelling organisms.

This technical guide highlights the need for further research to generate a more complete and robust toxicological dataset for this compound across a wider range of non-target species. Such data is essential for accurate environmental risk assessments and for informing regulatory decisions regarding the use of this pesticide. Future studies should also focus on the sublethal effects of chronic exposure and the synergistic effects of this compound in combination with other environmental stressors. The detailed experimental protocols provided herein offer a foundation for conducting such vital research.

References

The Journey of Imidaclothiz Within Plants: A Technical Guide to Systemic Uptake and Translocation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidaclothiz, a novel neonicotinoid insecticide, has demonstrated significant efficacy in controlling a wide range of sucking and chewing insects. Its systemic nature, allowing it to be absorbed and transported throughout the plant, is key to its effectiveness. Understanding the dynamics of this systemic uptake and translocation is paramount for optimizing its application, ensuring crop protection, and conducting comprehensive risk assessments. This technical guide provides an in-depth exploration of the mechanisms governing the movement of this compound within plants, supported by quantitative data, detailed experimental protocols, and visual representations of the involved processes.

Systemic Uptake and Translocation of this compound

This compound is readily absorbed by plants, primarily through the root system when applied to the soil or as a seed treatment.[1] Once absorbed, it is transported upwards (acropetally) through the xylem, the plant's water-conducting tissue, to the stems and leaves.[2] This upward movement ensures that the insecticide reaches the parts of the plant where sucking insects feed. The efficiency of this uptake and translocation is influenced by the physicochemical properties of this compound, such as its water solubility, as well as environmental factors like soil moisture.[3]

Quantitative Analysis of this compound Uptake and Distribution

The distribution of this compound varies among different plant species and tissues. Studies have quantified its accumulation over time, providing valuable insights into its systemic behavior.

Table 1: Concentration of this compound in Hydroponically Grown Vegetables Over Time

| Plant | Time (days) | Root Concentration (ng/g) | Leaf Concentration (ng/g) |

| Celery | 1 | 1530 ± 210 | 230 ± 40 |

| 3 | 2140 ± 320 | 560 ± 80 | |

| 7 | 1870 ± 250 | 890 ± 110 | |

| 15 | 1230 ± 180 | 1150 ± 150 | |

| Lettuce | 1 | 1280 ± 190 | 180 ± 30 |

| 3 | 1950 ± 280 | 450 ± 60 | |

| 7 | 1620 ± 220 | 780 ± 90 | |

| 15 | 1050 ± 150 | 980 ± 120 | |

| Radish | 1 | 1890 ± 260 | 150 ± 20 |

| 3 | 2560 ± 350 | 380 ± 50 | |

| 7 | 2130 ± 290 | 650 ± 80 | |

| 15 | 1480 ± 210 | 820 ± 100 |

Data summarized from Tao, Y., et al. (2021).

Table 2: Uptake of this compound in Tobacco Plants Following Foliar Application

| Treatment | Time (hours) | This compound Content (mg/kg) |

| This compound | 1 | 0.23 ± 0.04 |

| 6 | 0.45 ± 0.07 | |

| 12 | 0.89 ± 0.12 | |

| This compound/SPc Complex | 1 | 0.74 ± 0.10 |

| 6 | 1.80 ± 0.25 | |

| 12 | 2.62 ± 0.34 |

Data summarized from Jiang, Q., et al. (2022). SPc refers to a nanocarrier used in the formulation.

Biotransformation and Metabolism

Once inside the plant, this compound undergoes biotransformation, leading to the formation of various metabolites. These metabolic processes, which include hydroxylation, hydrolysis of the nitrate ester, and methylation, can alter the toxicity and persistence of the compound within the plant.

Table 3: Major Metabolites of this compound Identified in Plants

| Plant | Metabolite | Metabolic Reaction |

| Celery | 5-hydroxy-imidaclothiz | Hydroxylation |

| This compound-nitrate-hydrolyzed | Hydrolysis | |

| N-demethyl-imidaclothiz | Demethylation | |

| Two unknown products | - | |

| Lettuce | 5-hydroxy-imidaclothiz | Hydroxylation |

| This compound-nitrate-hydrolyzed | Hydrolysis | |

| One unknown product | - | |

| Radish | 5-hydroxy-imidaclothiz | Hydroxylation |

| One unknown product | - |

Data summarized from Tao, Y., et al. (2021).

Experimental Protocols

To investigate the systemic uptake and translocation of this compound, specific experimental setups are employed. The following protocols provide a framework for conducting such studies.

Hydroponic Culture for Uptake Studies

Objective: To quantify the uptake and translocation of this compound from a nutrient solution into different plant tissues.

Materials:

-

Vegetable seedlings (e.g., celery, lettuce, radish)

-

Hydroponic containers

-

Hoagland nutrient solution

-

This compound standard

-

Analytical balance

-

pH meter

-

Growth chamber with controlled light, temperature, and humidity

Procedure:

-

Prepare Hoagland nutrient solution and adjust the pH to 6.0 ± 0.1.

-

Acclimatize the seedlings in the nutrient solution for several days.

-

Spike the nutrient solution with a known concentration of this compound (e.g., 1.0 mg/L).

-

Grow the plants in the spiked solution under controlled conditions (e.g., 25/20°C day/night temperature, 14-hour photoperiod).

-

Harvest whole plants at designated time points (e.g., 1, 3, 7, and 15 days).

-

Separate the plants into roots and shoots (leaves).

-

Wash the roots thoroughly with deionized water to remove any surface-adhered this compound.

-

Record the fresh weight of the root and shoot samples.

-

Proceed with sample preparation for chemical analysis.

Sample Preparation and LC-MS/MS Analysis

Objective: To extract and quantify this compound and its metabolites from plant tissues.

Materials:

-

Homogenizer

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges

-

Acetonitrile (ACN)

-

Formic acid

-

Ultrapure water

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Homogenize the plant samples (roots and shoots) with acetonitrile.

-

Centrifuge the homogenate and collect the supernatant.

-

Concentrate the supernatant under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent mixture (e.g., water/acetonitrile).

-

Clean up the extract using an appropriate SPE cartridge to remove interfering matrix components.

-

Elute the analytes from the SPE cartridge.

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

-

Inject the prepared sample into the LC-MS/MS system.

-

Quantify the concentration of this compound and its metabolites using a calibration curve prepared with analytical standards.

Visualizing the Processes

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the proposed pathways for this compound movement and metabolism in plants.

Caption: Experimental workflow for the hydroponic study.

References

Imidaclothiz: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidaclothiz is a neonicotinoid insecticide used to control a broad spectrum of sucking and chewing insect pests on various crops. As a member of the neonicotinoid class, its mode of action involves the disruption of the insect central nervous system by acting as an agonist on the postsynaptic nicotinic acetylcholine receptors (nAChRs).[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with relevant experimental protocols and a visualization of its signaling pathway. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and pesticide research.

Chemical and Physical Properties

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | N-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide | [3][4] |

| Synonyms | (EZ)-1-(2-Chloro-1,3-thiazol-5-ylmethyl)-N-nitroimidazolidin-2-ylideneamine; 1-[(2-chloro-5-thiazolyl)methyl]-4,5-dihydro-N-nitro-1H-imidazol-2-amine | [3] |

| CAS Number | 105843-36-5 | |

| Chemical Formula | C₇H₈ClN₅O₂S | |

| Molecular Weight | 261.69 g/mol | |

| Appearance | White to off-white solid | |

| Mode of Action | Neonicotinoid; agonist of nicotinic acetylcholine receptors (nAChRs) |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 146-147 °C | |

| Boiling Point | 461.7 ± 55.0 °C (Predicted) | |

| Density | 1.83 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Slightly soluble in DMSO and Methanol. Soluble at ≥ 2.5 mg/mL in specific formulations (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). | |

| Vapor Pressure | Data not available | |

| Octanol-Water Partition Coefficient (LogP) | Data not available |

Disclaimer: The boiling point and density are predicted values and have not been experimentally verified in the cited literature.

Table 3: Comparative Physicochemical Properties of Imidacloprid

| Property | Value | Source(s) |

| Vapor Pressure | 3 x 10⁻¹² mmHg at 20 °C | |

| Octanol-Water Partition Coefficient (Kow) | 0.57 at 21 °C |

Note: The data in Table 3 are for Imidacloprid and are provided for comparative context due to the lack of available data for this compound.

Experimental Protocols

Analytical Method for Residue Analysis in Cabbage and Soil by HPLC

This protocol outlines a method for the determination of this compound residues.

a. Sample Preparation (Cabbage):

-

Homogenize a representative sample of cabbage.

-

Extract a known weight of the homogenized sample with a suitable organic solvent (e.g., acetonitrile).

-

Filter the extract to remove solid particles.

-

Concentrate the filtrate using a rotary evaporator.

-

Re-dissolve the residue in the mobile phase for HPLC analysis.

b. Sample Preparation (Soil):

-

Air-dry and sieve a representative soil sample.

-

Extract a known weight of the soil sample with an appropriate solvent mixture (e.g., acetonitrile/water).

-

Centrifuge or filter the mixture to separate the supernatant/filtrate.

-

Concentrate the extract and re-dissolve in the mobile phase.

c. HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A suitable mixture of acetonitrile and water.

-

Detection: UV detector at an appropriate wavelength.

-

Quantification: Based on the peak area of a standard solution of this compound.

The reported mean accuracies of this method were 92.0-93.0% in soil and 88-93% in cabbage, with a minimum detectable concentration of 0.0075 mg/kg in cabbage and 0.003 mg/kg in soil.

Preparation of this compound Nano-delivery System

This protocol describes the formation of a nanocarrier-loaded this compound for enhanced plant uptake studies.

-

Prepare a 2 mg/mL aqueous solution of pure this compound and a 2 mg/mL aqueous solution of the star polymer (SPc) nanocarrier.

-

Mix the this compound solution with the SPc solution at a specified mass ratio (e.g., 1:1).

-

Incubate the mixture for 15 minutes at room temperature to allow for the self-assembly of the this compound/SPc complex.

-

The resulting nano-delivery system can then be used for plant immersion or spraying experiments to evaluate uptake and efficacy.

Mandatory Visualizations

Logical Workflow for this compound Residue Analysis

Caption: Workflow for this compound residue analysis.

Signaling Pathway of Neonicotinoid Insecticides

References

- 1. researchgate.net [researchgate.net]

- 2. ora.ox.ac.uk [ora.ox.ac.uk]

- 3. An Overview on the Effect of Neonicotinoid Insecticides on Mammalian Cholinergic Functions through the Activation of Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neonicotinoid insecticides display partial and super agonist actions on native insect nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Determination of Imidaclothiz Residue in Cabbage and Soil by HPLC-UV

Introduction

Imidaclothiz is a neonicotinoid insecticide utilized for controlling a variety of sucking and chewing insect pests on crops such as vegetables.[1][2] Its application necessitates the development of reliable analytical methods to monitor its residue in agricultural products and the environment to ensure food safety and environmental quality. This document details a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of this compound residues in cabbage and soil.[3][4]

Chemical Information

-

Chemical Name: N-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide[5]

-

CAS Number: 105843-36-5

-

Molecular Formula: C₇H₈ClN₅O₂S

-

Molecular Weight: 261.69 g/mol

-

Chemical Class: Neonicotinoid Insecticide

This compound acts on the nicotinic acetylcholine receptors in insects, leading to the inhibition of normal nerve conduction.

Method Validation and Performance

The described HPLC-UV method has been validated for its accuracy, precision, and sensitivity in detecting this compound in cabbage and soil matrices.

Table 1: Method Validation Parameters for this compound Analysis

| Parameter | Cabbage | Soil |

| Accuracy (Mean Recovery) | 88 - 93% | 92.0 - 93.0% |

| Precision (RSD) | 2.2 - 5.6% | 2.0 - 5.0% |

| Limit of Detection (LOD) | 0.0075 mg/kg | 0.003 mg/kg |

| Minimum Detectable Amount | 1 x 10⁻¹⁰ g | 1 x 10⁻¹⁰ g |

Data sourced from Wu et al., 2010.

Degradation and Half-Life

Field studies have shown that this compound degrades over time in both cabbage and soil. The degradation follows first-order kinetics.

-

Half-life in Cabbage: Approximately 2.2 days

-

Half-life in Soil: Approximately 3.1 days

Experimental Protocol

This section provides a detailed protocol for the determination of this compound residues in cabbage and soil samples.

1. Reagents and Materials

-

This compound analytical standard (purity >98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Sodium chloride (analytical grade)

-

Anhydrous magnesium sulfate (analytical grade)

-

Primary secondary amine (PSA) sorbent

-

Graphitized carbon black (GCB) sorbent

-

C18 sorbent

-

Syringe filters (0.22 µm, nylon or PTFE)

2. Instrumentation (HPLC-UV System)

-

HPLC System: Agilent 1100 series or equivalent

-

Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Mobile Phase: Acetonitrile and water

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

UV Detector Wavelength: 270 nm

-

Column Temperature: 25°C

3. Standard Solution Preparation

-

Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, and 5.0 µg/mL) by serial dilution of the stock solution with the mobile phase.

4. Sample Preparation

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective approach for extracting pesticide residues from food and soil samples.

4.1 Cabbage Sample Preparation

-

Homogenization: Chop and homogenize a representative cabbage sample.

-

Extraction:

-

Weigh 10 g of the homogenized cabbage into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Shake vigorously for 1 minute.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

-

Shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent (and 7.5 mg of GCB for pigmented samples).

-

Vortex for 30 seconds.

-

Centrifuge at 10000 rpm for 2 minutes.

-

-

Final Preparation:

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC-UV analysis.

-

4.2 Soil Sample Preparation

-

Sieving: Air-dry the soil sample and pass it through a 2 mm sieve to remove stones and debris.

-

Extraction:

-

Weigh 10 g of the sieved soil into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Shake vigorously for 1 minute.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

-

Shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Cleanup:

-

Transfer 1 mL of the supernatant to a clean tube. The cleanup step with d-SPE may not be necessary for all soil types but can be performed as described for cabbage if interferences are observed.

-

-

Final Preparation:

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC-UV analysis.

-

5. HPLC Analysis and Quantification

-

Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of this compound.

-

Sample Analysis: Inject the prepared cabbage and soil extracts into the HPLC system.

-

Quantification: Determine the concentration of this compound in the samples by comparing their peak areas with the calibration curve.

The following diagrams illustrate the experimental workflow and the logical relationship of the method validation.

Caption: Experimental workflow for this compound residue analysis.

Caption: Logical relationship of method validation parameters.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Study of this compound residues in cabbage and soil by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C7H8ClN5O2S | CID 184601 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for UPLC-MS/MS Analysis of Imidaclothiz and Its Metabolites in Plant Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidaclothiz is a neonicotinoid insecticide used to control a wide range of sucking insects in various crops. Due to its systemic nature, it is taken up by plants and can be metabolized into various products. Monitoring the residues of the parent compound and its metabolites in plant tissues is crucial for food safety assessment and to understand its environmental fate. This document provides a detailed protocol for the sensitive and selective quantification of this compound and its primary metabolites in plant matrices using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Metabolic Pathway of this compound in Plants

This compound undergoes several metabolic transformations within plant tissues. The primary metabolic pathways include hydroxylation, hydrolysis of the nitrate ester, and methylation. These reactions lead to the formation of various metabolites, with hydroxyl-imidaclothiz and olefin-imidaclothiz being among the significant ones. Understanding this pathway is essential for identifying the target analytes for residue analysis.

Experimental Protocols

Sample Preparation: Modified QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for the extraction of pesticide residues from food and agricultural samples.

Materials and Reagents:

-

Homogenized plant tissue sample (e.g., leaves, fruits, stems)

-

Acetonitrile (ACN), HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) (optional, for highly pigmented samples)

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes

-

Centrifuge

-

Vortex mixer

Procedure:

-

Extraction:

-

Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Cap the tube tightly and vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18. For highly pigmented samples, 50 mg of GCB can be added.

-

Cap the tube and vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned extract (e.g., 1 mL) and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for UPLC-MS/MS analysis.

-

UPLC-MS/MS Analysis

Instrumentation:

-

UPLC system coupled with a triple quadrupole mass spectrometer.

UPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution:

Time (min) % B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

Note: Specific MRM transitions, cone voltages, and collision energies should be optimized for each analyte on the specific instrument being used. The following table provides suggested parameters based on the analysis of the closely related compound imidacloprid and its metabolites, which can be used as a starting point for method development for this compound.

Data Presentation

Table 1: UPLC-MS/MS MRM Parameters for this compound and Its Metabolites (Reference)

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) | Cone Voltage (V) |

| This compound | 272.0 | 225.0 | 15 | 190.0 | 25 | 30 |

| Hydroxyl-Imidaclothiz | 288.0 | 241.0 | 15 | 206.0 | 25 | 30 |

| Olefin-Imidaclothiz | 270.0 | 223.0 | 15 | 188.0 | 25 | 30 |

Note: The values for this compound and its metabolites are proposed based on their chemical structures and typical fragmentation patterns of neonicotinoids. These should be experimentally verified.

Table 2: Method Validation Data for the Quantification of this compound in Various Plant Tissues

| Plant Matrix | Spiked Level (mg/kg) | Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |

| Cabbage | 0.01 | 88 - 93 | 2.2 - 5.6 | 0.0075 | |

| 0.1 | 88 - 93 | 2.2 - 5.6 | |||

| 1.0 | 88 - 93 | 2.2 - 5.6 | |||

| Tea (Green) | 0.01 | 87.0 - 101.0 | 2.1 - 13.1 | 0.01 | [1] |

| 0.3 | 87.0 - 101.0 | 2.1 - 13.1 | [1] | ||

| 3.0 | 87.0 - 101.0 | 2.1 - 13.1 | |||

| Tea (Oolong) | 0.01 | 87.0 - 101.0 | 2.1 - 13.1 | 0.01 | |

| 0.3 | 87.0 - 101.0 | 2.1 - 13.1 | |||

| 3.0 | 87.0 - 101.0 | 2.1 - 13.1 | |||

| Pak Choi | 0.01 | 75 - 112 | ≤ 21 | 0.002 - 0.01 | |

| 0.1 | 75 - 112 | ≤ 21 | |||

| 0.5 | 75 - 112 | ≤ 21 |

This table summarizes quantitative data from various studies. The specific conditions of each study may vary.

Conclusion

The described UPLC-MS/MS method provides a robust and sensitive approach for the determination of this compound and its metabolites in a variety of plant tissues. The use of the QuEChERS method for sample preparation ensures high-throughput and reliable extraction. The detailed protocols and data presented in these application notes can be effectively utilized by researchers and scientists in the fields of food safety, environmental science, and agrochemical development for the routine monitoring of these compounds. It is recommended to perform in-house validation of the method to ensure its performance on the specific matrix and instrumentation used.

References

Application Notes and Protocols: A QuEChERS Method for Imidaclothiz Extraction in Fruit Samples

Abstract

This application note details a robust and efficient method for the determination of Imidaclothiz residues in various fruit matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction methodology followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol is designed for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and drug development. This document provides a comprehensive guide, including detailed experimental procedures, data presentation, and visual workflows to ensure reliable and reproducible results.

Introduction

This compound is a neonicotinoid insecticide used to control a variety of sucking and chewing insects on agricultural crops, including fruits. Due to its systemic nature, residues of this compound can be present in the edible portions of treated fruits, necessitating sensitive and accurate analytical methods for monitoring compliance with maximum residue limits (MRLs) and ensuring consumer safety. The QuEChERS method has become a widely adopted sample preparation technique for pesticide residue analysis in food matrices due to its simplicity, speed, and minimal solvent usage. This application note presents a validated QuEChERS protocol tailored for the extraction of this compound from fruit samples, addressing common matrix interferences such as sugars, organic acids, and pigments.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective extraction and cleanup strategy.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClN₅O₂S | PubChem |

| Molecular Weight | 261.69 g/mol | PubChem |

| LogP (computed) | 0.9 | PubChem |

| Water Solubility | 0.25 g/L | ResearchGate |

| pKa (estimated) | Weakly basic (similar to other neonicotinoids like Imidacloprid with a pKa of 11.12) | PubChem |

The moderately polar nature of this compound (LogP = 0.9) makes acetonitrile an ideal extraction solvent. Its weak basicity suggests that a buffered QuEChERS method is necessary to maintain a neutral pH during extraction, preventing ionization and ensuring high extraction efficiency.

Experimental Protocol

This protocol is a general guideline and may require minor modifications for specific fruit matrices.

Materials and Reagents

-

This compound analytical standard (≥98% purity)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Magnesium sulfate (anhydrous, analytical grade)

-

Sodium chloride (analytical grade)

-

Sodium citrate dibasic sesquihydrate (analytical grade)

-

Sodium citrate tribasic dihydrate (analytical grade)

-

Primary Secondary Amine (PSA) sorbent (40 µm)

-

C18 (octadecyl) sorbent (40 µm)

-

Graphitized Carbon Black (GCB) sorbent (optional, for highly pigmented fruits)

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes

-

Syringe filters (0.22 µm, PTFE)

Equipment

-

High-speed centrifuge

-

Vortex mixer

-

Analytical balance

-

LC-MS/MS system with an electrospray ionization (ESI) source

Sample Preparation and Extraction (EN 15662 Method)

-

Homogenization: Weigh 10 g (± 0.1 g) of a representative, homogenized fruit sample into a 50 mL centrifuge tube. For dry fruits, add an appropriate amount of water to rehydrate the sample before homogenization.

-

Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.

-

Shaking: Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.

-

Salt Addition: Add the EN 15662 salt mixture (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate). The citrate buffer system is chosen to maintain a stable pH of around 5.0-5.5, which keeps the weakly basic this compound in its neutral form for optimal partitioning into the acetonitrile layer.

-

Extraction: Immediately cap and shake the tube vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes to achieve phase separation.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer: Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube.

-

Sorbent Composition: The d-SPE tube should contain 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

-

MgSO₄: Removes residual water.

-

PSA: Removes sugars, organic acids, and fatty acids.

-

C18: Removes non-polar interferences such as lipids and waxes.

-

For highly pigmented fruits (e.g., berries), the addition of 7.5 mg of GCB can be beneficial for pigment removal. However, it should be used with caution as it may lead to the loss of planar pesticides.

-

-

Cleanup: Cap the d-SPE tube and vortex for 30 seconds.

-

Centrifugation: Centrifuge at ≥ 4000 rpm for 5 minutes.

-

Final Extract: The supernatant is the final extract. Filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-